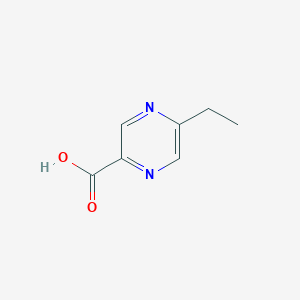

5-Ethylpyrazine-2-carboxylic acid

説明

Structure

2D Structure

特性

IUPAC Name |

5-ethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-3-9-6(4-8-5)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVBYQDRKFUCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612626 | |

| Record name | 5-Ethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-75-3 | |

| Record name | 5-Ethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethylpyrazine 2 Carboxylic Acid

Established Synthetic Pathways for Pyrazine (B50134) Carboxylic Acids

The construction of the pyrazine ring and the introduction of a carboxylic acid functionality can be achieved through several established methodologies.

Classical Organic Synthesis Approaches

Traditional organic synthesis provides robust and widely practiced methods for the preparation of pyrazine carboxylic acids. A common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the reaction of an appropriate glyoxal (B1671930) derivative with an aminomalonamide can lead to the formation of a pyrazine-2-carboxamide, which can then be hydrolyzed to the corresponding carboxylic acid.

The synthesis of pyrazine-2,3-dicarboxylic acid has been achieved through the permanganate (B83412) oxidation of quinoxaline. orgsyn.org Similarly, a process for preparing 5-methylpyrazine-2-carboxylic acid involves the cyclization of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation. google.com A patented method describes the preparation of pyrazine carboxylic acid starting from acrylic acid, which undergoes addition with bromine, substitution with ammonia (B1221849) water, reaction with methylglyoxal, and finally dehydrogenation. patsnap.com

Biocatalytic and Microbial Synthesis Routes for Pyrazine Carboxylic Acids

In recent years, biocatalysis has emerged as a powerful and green alternative for the synthesis of pyrazine derivatives. Enzymes and whole-cell systems offer high selectivity and operate under mild reaction conditions, often in aqueous media.

One notable biocatalytic approach is the use of amidases for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903). The acyltransferase activity of amidase from Bacillus smithii IITR6b2 has been utilized for the one-step biotransformation of pyrazinamide to its acid hydrazide. tandfonline.com This process highlights the potential of enzymes to catalyze specific transformations on the pyrazine ring. While this example focuses on a derivative, the enzymatic hydrolysis of a nitrile or amide precursor to 5-ethylpyrazine-2-carboxylic acid is a feasible and attractive green synthetic route.

Electrochemical Synthesis Methods

Electrochemical methods offer a unique approach to organic synthesis, often avoiding harsh reagents and providing alternative reaction pathways. The electrochemical reduction of pyrazines in alkaline hydroorganic medium typically leads to the formation of 1,4-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com These intermediates are often too unstable to be isolated and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com

More relevant to the synthesis of functionalized pyrazines is the electrochemical acetylation of pyrazine to produce acetylpyrazine. xmu.edu.cn This reaction proceeds by the electrolysis of ammonium (B1175870) persulfate to generate sulfate (B86663) radicals, which then react with pyruvic acid to form acetyl groups that subsequently react with protonated pyrazines. xmu.edu.cn This method, which uses "clean energy" electrons, presents a promising and environmentally friendly alternative to traditional synthetic methods. xmu.edu.cn While direct electrochemical carboxylation of 5-ethylpyrazine is not explicitly detailed, the principles of electrochemical C-H functionalization suggest its potential as a future synthetic strategy. researchgate.net

Catalytic Methodologies in Pyrazine Synthesis

Transition metal-catalyzed reactions have revolutionized the synthesis of N-heterocycles, including pyrazines. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org This acceptorless dehydrogenative coupling represents an atom-economical and environmentally benign approach.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for the functionalization of halopyrazines. rsc.org For instance, the Suzuki coupling of chloropyrazines with aryl boronic acids has been successfully demonstrated. rsc.org Similarly, Negishi cross-coupling of pyrazine triflates with alkylzinc halides, catalyzed by nickel, allows for the regioselective synthesis of trialkylpyrazines. rsc.org Direct C-H arylation of the pyrazine ring has also been achieved using palladium catalysis, albeit with moderate yields. rsc.org Iridium complexes have been used to catalyze the C-alkylation of methyl groups on various N-heteroaromatic compounds, including pyrazines, using alcohols as the alkylating agents. organic-chemistry.org

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, with the synthesis of amide derivatives being a particularly important transformation.

Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid is a fundamental transformation in organic chemistry. Several methods are available for the synthesis of amide derivatives of this compound.

A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. researchgate.netprepchem.com For instance, 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid chlorides have been condensed with various substituted anilines to yield a series of amides. researchgate.netmdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Coupling reagents are also widely used to facilitate the direct amidation of carboxylic acids with amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or propylphosphonic anhydride (B1165640) (T3P), are effective for this purpose. rjpbcs.com For example, novel pyrazine-2-carboxylic acid derivatives of piperazines have been synthesized from substituted pyrazine-2-carboxylic acids and N-heteroarylpiperazines using T3P as the coupling reagent. rjpbcs.com

Biocatalytic approaches are also being developed for amide bond formation. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines in a continuous-flow system, achieving high yields in a greener solvent. rsc.org

The Yamaguchi esterification method, which involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, has also been employed for the synthesis of pyrazine-2-carboxylic acid derivatives. researchgate.net

These derivatization strategies allow for the synthesis of a wide range of amides with diverse substituents, enabling the exploration of their chemical and biological properties. researchgate.netnih.govresearchgate.netnih.gov

Data Tables

Table 1: Classical Synthesis of Substituted Pyrazine-2-Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Overall Yield | Reference |

| 2,5-Dimethylpyrazine (B89654) | 1. N-Chlorosuccinimide, Benzoyl Peroxide2. NaOH3. KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | 47% | tandfonline.com |

| Quinoxaline | KMnO₄ | 2,3-Pyrazinedicarboxylic acid | Not specified | orgsyn.org |

| Methylglyoxal, o-Phenylenediamine | 1. Cyclization2. Oxidation | 5-Methylpyrazine-2-carboxylic acid | Not specified | google.com |

| Acrylic Acid | 1. Br₂, CH₂Cl₂2. NH₄OH, EtOH3. Methylglyoxal, EtOH4. DDQ, CH₂Cl₂ | Pyrazine carboxylic acid | Not specified | patsnap.com |

Table 2: Synthesis of Amide Derivatives of Pyrazine-2-Carboxylic Acids

| Carboxylic Acid/Derivative | Amine | Coupling Method/Reagent | Product | Reference |

| 6-Chloro-pyrazine-2-carboxylic acid chloride | Substituted anilines | Base-mediated condensation | Substituted anilides | researchgate.netmdpi.com |

| 5-tert-Butyl-6-chloro-pyrazine-2-carboxylic acid chloride | Substituted anilines | Base-mediated condensation | Substituted anilides | researchgate.netmdpi.com |

| Substituted pyrazine-2-carboxylic acids | N-Heteroarylpiperazines | T3P | Piperazine (B1678402) amides | rjpbcs.com |

| Pyrazine-2-carboxylate (B1225951) | Benzylamine | Lipozyme® TL IM | N-Benzylpyrazinamide | rsc.org |

| Pyrazine-2-carboxylic acid | Various alcohols | 2,4,6-Trichlorobenzoyl chloride, DMAP (Yamaguchi esterification) | Pyrazine-2-carboxylic acid esters | researchgate.net |

| 2-Pyrazine carboxylic acid | Not specified | Thionyl chloride, DMF | 2-Pyrazine carboxylic acid chloride | prepchem.com |

Synthesis of Ester Derivatives

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation that not only modifies the compound's properties but also serves as a crucial step for further derivatization, such as the synthesis of amides or hydrazides.

One common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of methyl 5-methylpyrazine-2-carboxylate, a closely related compound, is achieved by reacting 5-methylpyrazine-2-carboxylic acid with methanol (B129727) using concentrated sulfuric acid as the catalyst. The reaction mixture is stirred at an elevated temperature (65 °C) for several hours to ensure completion. researchgate.net A similar approach can be applied to this compound, where reacting it with ethanol (B145695) would yield ethyl 5-ethylpyrazine-2-carboxylate.

Another effective esterification technique is the Yamaguchi esterification. This method is particularly useful for sterically hindered substrates or when milder conditions are required. researchgate.net The process involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce the desired ester. researchgate.net

A patent describes the synthesis of isobutyl and isopropyl esters of pyrazine-2-carboxylic acid using the respective alcohols in the presence of an acid catalyst. google.com This process highlights the industrial applicability of direct esterification methods, which can be driven to completion by removing the water formed during the reaction via azeotropic distillation. google.com

Table 1: Representative Esterification Reactions of Pyrazine Carboxylic Acids

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Methanol, Concentrated H₂SO₄ | Methyl 5-methylpyrazine-2-carboxylate | researchgate.net |

| Pyrazine-2-carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, Alcohol, DMAP | Pyrazine-2-carboxylic acid ester | researchgate.net |

| Pyrazine monocarboxylic acid | Isobutyl alcohol or Isopropyl alcohol, Acid catalyst | Pyrazine-2-carboxylic acid isobutyl/isopropyl ester | google.com |

Formation of Hydrazones and Related Compounds

Hydrazones derived from this compound are synthesized via a two-step process. The first step involves the conversion of the carboxylic acid or its ester derivative into a carbohydrazide (B1668358) (also known as a hydrazide). This is typically achieved by reacting the corresponding ester, such as ethyl 5-ethylpyrazine-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. researchgate.netnih.gov The reaction is often carried out under reflux to drive it to completion. nih.gov

Once the 5-ethylpyrazine-2-carbohydrazide is formed, it serves as a key intermediate for the synthesis of hydrazones. nih.gov Hydrazones are generated through the condensation reaction of the carbohydrazide with various aldehydes or ketones. researchgate.netnih.gov In this reaction, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N bond characteristic of a hydrazone. researchgate.netmdpi.com For example, pyrazine-2-carbohydrazide (B1222964) can be condensed with a variety of substituted aromatic aldehydes to yield a series of N'-arylidene-pyrazine-2-carbohydrazides. researchgate.net

The reaction conditions for hydrazone formation typically involve refluxing the carbohydrazide and the carbonyl compound in a solvent like absolute ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) to facilitate the reaction. nih.govmdpi.com

Table 2: Synthesis of Hydrazides and Hydrazones from Pyrazine Derivatives

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| Ethyl pyrazinoate | Hydrazine hydrate | Pyrazinoic acid hydrazide | researchgate.net |

| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate | Benzofuran-2-carbohydrazide | nih.gov |

| Pyrazinoic acid hydrazide | Substituted aromatic aldehydes | Pyrazine-2-carbohydrazide derivatives (Hydrazones) | researchgate.net |

| Benzofuran-2-carbohydrazide | 4-Formyl pyrazole (B372694) derivatives | Pyrazole-benzofuran hydrazones | nih.gov |

Other Functional Group Transformations

Beyond ester and hydrazone formation, the carboxylic acid group of this compound can undergo other important transformations. One such reaction is the formation of amides. Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacting the acyl chloride with an appropriate amine. Alternatively, coupling reagents such as propyl phosphonic anhydride (T3P) can be used to directly form an amide bond between the carboxylic acid and an amine, as demonstrated in the synthesis of piperazine derivatives of substituted pyrazine-2-carboxylic acids. rjpbcs.com

Another significant transformation is the Suzuki cross-coupling reaction. While this reaction does not directly involve the carboxylic acid group, derivatives of pyrazinecarboxylic acid, such as bromo-substituted amides, can be used as substrates. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, synthesized from 5-bromothiophene-2-carboxylic acid, undergoes Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov This demonstrates how the pyrazine scaffold can be further functionalized to create more complex molecular architectures.

Optimization of Synthetic Reactions and Yield Enhancement

Optimizing synthetic protocols is crucial for improving the efficiency and scalability of chemical production. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance reaction yields.

In the oxidation of 2,5-dimethylpyrazine to form 5-methylpyrazine-2-carboxylic acid (a precursor or analogue), controlling the amount of the oxidizing agent, such as potassium permanganate, is critical to prevent the over-oxidation of both methyl groups to a dicarboxylic acid. google.com By carefully managing the stoichiometry, the reaction can be guided to favor mono-oxidation, thus increasing the yield of the desired product to over 75%. google.com Further yield enhancement can be achieved by adjusting the pH during workup to convert by-products back into the desired product. google.com Another approach involves a multi-step synthesis starting with the N-oxidation of 2,5-dimethylpyrazine, followed by rearrangement and further oxidation, which can lead to a high-purity product. patsnap.com

For esterification reactions, removing water as it is formed (e.g., through azeotropic distillation) can shift the reaction equilibrium towards the products, thereby increasing the yield. google.com The choice of catalyst and reaction conditions also plays a significant role.

In amide bond formation, the use of modern coupling reagents like T3P can offer high yields and cleaner reactions compared to traditional methods. rjpbcs.com For complex reactions like the Suzuki coupling, optimization involves screening different palladium catalysts, bases, and solvents to find the combination that gives the highest yield and purity of the coupled product. nih.gov Chemoenzymatic strategies are also emerging as a powerful tool for enhancing yield and selectivity in the synthesis of complex molecules, offering a sustainable and efficient alternative to traditional chemical methods. rsc.org

Biological and Pharmacological Investigations of 5 Ethylpyrazine 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activities

Derivatives of pyrazine-2-carboxylic acid have demonstrated a range of antimicrobial effects, including antibacterial, antifungal, and antiviral activities. These compounds are of interest to researchers for their potential in addressing various microbial infections.

Antibacterial Efficacy, including Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

Pyrazine-2-carboxylic acid derivatives have been a focal point in the search for new antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrazinamide (B1679903), a derivative of pyrazine (B50134), is a crucial first-line drug in tuberculosis treatment. rjpbcs.com Research has shown that the antibacterial activity of these compounds is influenced by their chemical structure.

In one study, a series of 5-aroylpyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antituberculotic activity. Among the tested compounds, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide exhibited significant inhibitory action against Mycobacterium tuberculosis, with a 90% inhibition rate. nih.gov Another study focused on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids as more lipophilic derivatives of pyrazinoic acid. The compound 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg·mL⁻¹ (5 μM). nih.gov Additionally, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate also demonstrated notable antimycobacterial activity with an MIC of 3.13 μg·mL⁻¹. nih.gov

Beyond mycobacteria, pyrazine derivatives have shown efficacy against other bacterial strains. A study on novel pyrazine-2-carboxylic acid derivatives of piperazines found that (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone displayed the highest antimicrobial activity among the synthesized compounds. rjpbcs.com These derivatives were effective against both Gram-negative bacteria like E. coli and P. aeruginosa, and Gram-positive bacteria such as B. subtilis and S. aureus. rjpbcs.com For instance, certain compounds were effective against E. coli at an MIC of 50 µgmL⁻¹, while others were sensitive to P. aeruginosa at 25 µgmL⁻¹. rjpbcs.com

The combinatorial action of 2,3-pyrazine dicarboxylic acid derivatives with antibiotics has also been investigated against multi-drug resistant Vibrio cholerae. These derivatives, acting as quorum sensing inhibitors, showed synergistic effects with antibiotics like doxycycline, tetracycline, chloramphenicol, and erythromycin, suggesting a potential strategy to combat antibiotic resistance. rsc.org

Table 1: Antibacterial Efficacy of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% inhibition nih.gov |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC = 1.56 μg·mL⁻¹ (5 μM) nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC = 3.13 μg·mL⁻¹ nih.gov |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | E. coli | MIC = 50 µgmL⁻¹ rjpbcs.com |

Antifungal Efficacy

Several derivatives of pyrazine-2-carboxylic acid have been reported to possess antifungal properties. In a study evaluating 5-aroylpyrazine-2-carboxylic acid derivatives, 5-benzoylpyrazine-2-carbothioamide was identified as having the most potent antifungal effect, with a minimum inhibitory concentration (MIC) of less than 1.95 µM/ml against Trichophyton mentagrophytes. nih.gov The research also indicated that thioamides, in general, demonstrated superior in vitro antimicrobial activity compared to their corresponding amides. nih.gov

Another study investigating novel pyrazine-2-carboxylic acid derivatives of piperazines found that all synthesized compounds exhibited good antimicrobial activity against the fungal strain Candida albicans. rjpbcs.com Specifically, compounds designated as 'P10' and 'P4' were found to be the most effective against C. albicans, with an MIC value of 3.125 µg/mL. rjpbcs.com Furthermore, an investigation into 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids also included an assessment of their antifungal activity. nih.gov

Table 2: Antifungal Efficacy of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 5-benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | MIC < 1.95 µM/ml nih.gov |

| Compound 'P10' | Candida albicans | MIC = 3.125 µg/mL rjpbcs.com |

Antiviral Properties

The potential of pyrazine-2-carboxylic acid derivatives as antiviral agents has been an area of active research. These compounds are explored for their ability to interfere with viral replication and other essential viral processes.

One area of focus has been on viroporins, which are ion-conducting proteins produced by various viruses, including influenza A, HIV-1, and coronaviruses, that are crucial for viral replication. sciforum.netsciforum.net Derivatives of pyrazine-2-carboxylic acid with amino acid esters have been synthesized and studied for their potential to target these viroporins. sciforum.netsciforum.net In one such study, a tryptophan-methyl ester derivative of 2-pyrazinecarboxylic acid was found to suppress the replication of the pandemic influenza A virus strain. sciforum.netsciforum.net However, the tested compounds did not show antiviral activity against the modern strain of coronavirus SARS-CoV-2 in in vitro experiments. sciforum.netsciforum.net

In the context of SARS-CoV-2, other pyrazine derivatives have been investigated. A study on pyrazine-triazole conjugates identified some compounds with significant potency against SARS-CoV-2. researchgate.net These conjugates were designed as diversified favipiravir-based compounds. nih.gov Another study synthesized seven derivatives of epoxybenzooxocinopyridine and tested their ability to inhibit SARS-CoV-2 replication. One of these compounds, a derivative with an attached 3,4-dihydroquinoxalin-2-one side group, demonstrated antiviral activity comparable to the pharmaceutical drug tilorone. mdpi.com

Anticancer and Cytotoxic Effects

Derivatives of 5-Ethylpyrazine-2-carboxylic acid have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic and antiproliferative activities against various cancer cell lines.

In vitro Cytotoxicity Profiling

The cytotoxic effects of pyrazine-2-carboxylic acid derivatives have been evaluated against a panel of human cancer cell lines. In one study, ten novel pyrazinoic acid derivatives were synthesized and their cytotoxic activity was assayed against colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. researchgate.net The compound designated as U10 was found to be the most potent, exhibiting moderate cytotoxicity with IC50 values of 8.26 μM, 8.23 μM, and 22.58 μM against HT-29, A549, and MCF-7 cell lines, respectively. researchgate.net Notably, this compound showed a selectivity index of 3.76 when tested against the non-tumoral lung cell line MRC-5. researchgate.net

Another study focused on substituted amides of pyrazine-2-carboxylic acids, employing computational methods to understand the features related to their cytotoxicity. nih.govnih.gov The results indicated that both structural and electronic properties of these derivatives influence their cytotoxic activities. nih.gov Research on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, while primarily focused on antimycobacterial activity, also included an investigation into the in vitro cytotoxicity of the active compounds, which revealed no significant cytotoxic effects. nih.gov

Furthermore, a study on indole-based chemical entities, which involved the reaction with 1H-indole-2-carboxylic acid, demonstrated that all synthesized compounds exhibited cytotoxicity in MCF-7, A549, and HCT cell lines. mdpi.com Compound 4e from this series showed the highest cytotoxicity with an average IC50 of 2 µM. mdpi.com

Table 3: In vitro Cytotoxicity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Cell Line | IC50 Value |

|---|---|---|

| U10 | HT-29 (Colon Cancer) | 8.26 μM researchgate.net |

| U10 | A549 (Lung Cancer) | 8.23 μM researchgate.net |

| U10 | MCF-7 (Breast Cancer) | 22.58 μM researchgate.net |

Antiproliferative Activity

The antiproliferative activity of pyrazine derivatives has been a subject of investigation, aiming to identify compounds that can inhibit the growth of cancer cells. Research into the derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which are structurally related to intermediates in proline metabolism crucial for cancer cell survival, has yielded promising results. mdpi.com

In vitro screening of these synthesized compounds against multiple human cancer cell lines revealed that some exhibit good or high selectivity. mdpi.com For instance, the compound trans-4k, a derivative with a methyl group on one of the aromatic rings, showed promising antiproliferative activity against the lung alveolar adenocarcinoma A549 cell line, with an IC50 value of 11.7 µM and a high selectivity index of 15.5. mdpi.com In contrast, its cis-isomer, cis-4k, displayed significantly poorer activity. mdpi.com

Another compound, cis-4m, which features a fluoro and methyl substitution on one aryl ring and hydroxy and dimethoxy groups on the other, demonstrated moderate activity against H1299 and HT-29 cell lines and relatively high antiproliferative activity against the MDA-MB-231 breast cancer cell line, along with a good selectivity index for these cell lines. mdpi.com These findings suggest that specific stereoisomers and substitution patterns on the pyrazine-related structures are crucial for their antiproliferative efficacy.

Table 4: Antiproliferative Activity of Selected 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives

| Compound | Cell Line | IC50 Value | Selectivity Index (SI) |

|---|---|---|---|

| trans-4k | A549 | 11.7 µM | 15.5 mdpi.com |

| cis-4k | A549 | 82.2 µM | 1.27 mdpi.com |

| cis-4m | MDA-MB-231 | - | Good mdpi.com |

| cis-4h | - | 311 µM | 7.33 mdpi.com |

| cis-4n | MDA-MB-231 | 75.8 µM | - mdpi.com |

Apoptosis Induction Mechanisms

Derivatives of pyrazine-2-carboxylic acid have been identified as potent inducers of apoptosis, a programmed cell death pathway that is crucial for eliminating cancerous cells. The mechanisms often involve the modulation of key regulatory proteins within the cell's intrinsic apoptotic pathway.

One study investigated a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), and its effects on human chronic myeloid leukemia (K562) cells. The findings demonstrated that this compound plays a significant role in halting the proliferation of these cancer cells by inducing cell cycle arrest and apoptosis. nih.gov A key mechanism identified was the alteration of the Bax/Bcl-2 ratio. Treatment with 2-mOPP led to an increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Survivin. nih.gov This shift in balance ultimately promotes the apoptotic cascade. The study determined that 2-mOPP inhibited the viability of K562 cells with an IC50 value of 25 µM after 72 hours of treatment. nih.gov

Further research into a series of pyrazinoic acid derivatives revealed their cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29). scispace.com One of the most potent compounds in this series, designated as P16, demonstrated significant apoptosis induction in A549 lung cancer cells. The pro-apoptotic effect was found to be concentration-dependent; as the concentration of P16 increased from 3 µM to 6 µM, the percentage of apoptotic cells rose dramatically from 8.54% to 72.4%. scispace.com Molecular docking studies suggest that these compounds may exert their effects by binding to targets like the Bcl-2 apoptosis regulator. scispace.com

Table 1: Apoptotic Activity of Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Cell Line | Activity | Findings | Reference |

|---|---|---|---|---|

| 2-mOPP | K562 (Leukemia) | IC50: 25 µM (72h) | Increased Bax expression; Decreased Bcl-2 and Survivin expression. | nih.gov |

| P16 | A549 (Lung Cancer) | 72.4% apoptosis at 6 µM | Dose-dependent induction of apoptosis. | scispace.com |

Anti-inflammatory and Immunomodulatory Potential

Pyrazine derivatives are recognized for possessing a wide spectrum of pharmaceutical activities, including anti-inflammatory properties. rjpbcs.comresearchgate.net The core pyrazine ring is a key structural feature in various compounds explored for their potential to modulate inflammatory pathways. While direct studies on this compound are limited, research on related heterocyclic compounds provides insight into their potential.

For instance, studies on pyrazoline derivatives, which are five-membered heterocyclic compounds, have shown significant anti-inflammatory effects. mdpi.com These compounds are known to suppress prostaglandin (B15479496) biosynthesis by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Similarly, a series of newly synthesized carboxylic acid analogues demonstrated potent in vitro inhibition of both COX-1 and COX-2 enzymes, as well as 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade. nih.gov The IC50 values for the most active compounds were as low as 0.18 µM against COX-2. nih.gov

The immunomodulatory potential of heterocyclic compounds has also been explored. Research on isothiazole (B42339) derivatives, for example, has shown that they can exert differential and dose-dependent effects on the immune system. researchgate.net Certain derivatives strongly inhibited the humoral immune response and the proliferative response of splenocytes to mitogens, suggesting a direct influence on lymphocyte activity. researchgate.net These findings highlight the potential for nitrogen-containing heterocyclic structures, like that of pyrazine, to interact with immune cells and modulate their function.

Antioxidant Activities

Several studies have evaluated the antioxidant potential of pyrazine-2-carboxylic acid derivatives through their ability to scavenge free radicals. rjpbcs.comresearchgate.net These studies often employ in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In one study, a novel series of pyrazine-2-carboxylic acid derivatives coupled with piperazines was synthesized and evaluated for antioxidant activity. rjpbcs.com Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) demonstrated the most significant antioxidant activity in both DPPH and ABTS assays. rjpbcs.com The antioxidant capacity is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to stabilize free radicals. researchgate.net

Table 2: In Vitro Antioxidant Activity of a Pyrazine-2-Carboxylic Acid Derivative (P10)

| Assay | Antioxidant Activity (%) | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DPPH | 71.71% | 60.38 | rjpbcs.com |

| ABTS | 37.55% | 6.53 | rjpbcs.com |

Other Reported Biological Activities (e.g., antidiabetic, diuretic)

Beyond the aforementioned activities, the pyrazine scaffold is associated with other significant biological effects, notably antidiabetic and diuretic potential. rjpbcs.com

The link to antidiabetic activity is particularly noteworthy. 5-methylpyrazine-2-carboxylic acid, a close structural relative of the title compound, serves as a key intermediate in the synthesis of glipizide (B1671590), a third-generation medication for treating diabetes. google.com It is also an intermediate for acipimox, a drug used to lower blood lipid levels. google.com The metabolic fate of dietary pyrazines has also been investigated. For instance, 2,3,5-trimethylpyrazine (B81540), found in coffee, is metabolized in humans into corresponding pyrazine-2-carboxylic acid derivatives, which are then excreted. nih.gov While this does not confirm direct antidiabetic action of the acid itself, it highlights the metabolic relevance of this class of compounds.

The diuretic activity of pyrazine derivatives has also been reported in the scientific literature, indicating their potential to influence renal function and fluid balance. rjpbcs.comresearchgate.net

In vivo Pharmacological Assessments (if applicable to related compounds)

In vivo studies on certain carboxylic acid analogues have demonstrated encouraging analgesic and anti-inflammatory results. nih.gov For example, selected compounds, when tested in animal models, showed significant anti-inflammatory activity in the carrageenan-induced paw edema test and potent analgesic effects. nih.gov These findings suggest that the carboxylic acid functional group, in combination with a suitable scaffold, can be effective in vivo.

Furthermore, in vivo studies on derivatives of quinoxaline-2-carboxylic acid, a related heterocyclic structure, have demonstrated low toxicity in mice and confirmed their mechanism of action as DNA-damaging agents against mycobacteria. mdpi.com Such assessments are crucial for establishing the therapeutic potential and safety profile of new chemical entities.

Mechanistic Elucidation of Biological Activities of 5 Ethylpyrazine 2 Carboxylic Acid

Molecular Target Identification and Validation

Direct molecular targets of 5-Ethylpyrazine-2-carboxylic acid have not been explicitly identified in the reviewed scientific literature. However, based on the known mechanisms of its parent compound, pyrazinoic acid, potential targets can be inferred. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide (B1679903), is known to disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis.

Recent studies have identified the ribosomal protein S1 (RpsA) and the enzyme aspartate decarboxylase (PanD) as potential targets of pyrazinoic acid. It is hypothesized that pyrazinoic acid inhibits the trans-translation process, which is crucial for rescuing stalled ribosomes, by binding to RpsA. Furthermore, pyrazinoic acid has been shown to inhibit PanD, an essential enzyme in the biosynthesis of coenzyme A.

Given these findings, it is plausible that this compound could interact with similar targets. The ethyl group at the 5-position may influence the compound's lipophilicity and steric properties, potentially altering its binding affinity and specificity for these targets compared to pyrazinoic acid. Validation of these potential targets for this compound would require dedicated experimental studies, such as affinity chromatography, target-based screening, and genetic validation methods.

Enzyme Inhibition Kinetics and Specificity (e.g., GlcN-6-P synthase inhibition)

Regarding L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme involved in the hexosamine biosynthesis pathway, some pyrazine (B50134) derivatives have been investigated as potential inhibitors. rjpbcs.com Molecular docking studies have suggested that certain pyrazine-2-carboxylic acid derivatives can fit into the active site of GlcN-6-P synthase, indicating a potential for inhibitory activity. rjpbcs.com The inhibition of this enzyme could disrupt the formation of essential components of the bacterial cell wall, leading to an antimicrobial effect. rjpbcs.com

The inhibitory potency and specificity of this compound against GlcN-6-P synthase or other enzymes would depend on the precise interactions between the compound and the enzyme's active site. The ethyl group at the 5-position would play a crucial role in determining these interactions.

Table 1: Investigated Biological Activities of Various Pyrazine-2-Carboxylic Acid Derivatives

| Compound/Derivative Class | Investigated Activity | Key Findings |

| Pyrazinoic acid (POA) | Antitubercular | Active form of pyrazinamide, disrupts membrane potential. |

| 5-tert-butyl-6-chloropyrazine-2-carboxamides | Antimycobacterial, Antifungal | Showed varying levels of inhibition against M. tuberculosis and fungal strains. nih.gov |

| 5-aroylpyrazine-2-carboxylic acid derivatives | Antitubercular, Antifungal | Some derivatives showed promising activity against M. tuberculosis. minia.edu.eg |

| Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives | Antioxidant, Antimicrobial | Some derivatives exhibited good antioxidant and moderate antimicrobial activity. rjpbcs.com |

This table is illustrative and based on studies of various pyrazine derivatives, not specifically this compound.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies for this compound are not documented in the available literature. Research on related pyrazine carboxylic acids has primarily focused on their roles as enzyme inhibitors rather than receptor ligands.

However, the pyrazine ring is a common scaffold in medicinal chemistry and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can also coordinate with metal ions within an active site.

Molecular modeling and docking studies on pyrazinoic acid and its analogs have provided insights into potential ligand-target interactions. For example, docking studies with the mycobacterial PanD enzyme have helped to visualize how pyrazinoic acid might fit into the active site and interact with key amino acid residues. Similar in silico studies would be necessary to predict the binding modes of this compound with its potential molecular targets.

Cellular Pathway Modulation

Direct evidence of cellular pathway modulation by this compound is currently lacking. However, based on the known effects of pyrazinoic acid, it is likely that this compound could modulate similar pathways, particularly in microorganisms like Mycobacterium tuberculosis.

Pyrazinoic acid is known to disrupt several key cellular processes in mycobacteria:

Membrane Energetics and Transport: Pyrazinoic acid acts as a protonophore, dissipating the proton motive force across the cell membrane. This disruption of membrane potential interferes with cellular energy production and transport of essential molecules.

Coenzyme A Biosynthesis: By inhibiting PanD, pyrazinoic acid can disrupt the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways, including fatty acid and amino acid metabolism.

Protein Synthesis: Inhibition of trans-translation by binding to RpsA can lead to the accumulation of stalled ribosomes and ultimately inhibit protein synthesis.

The ethyl substituent on this compound could influence its ability to permeate cell membranes and interact with these intracellular pathways, potentially leading to a different spectrum or potency of activity compared to pyrazinoic acid.

Investigation of Prodrug Activation (e.g., Pyrazinamide to Pyrazinoic Acid)

The conversion of pyrazinamide (PZA) to its active form, pyrazinoic acid (POA), is a classic example of prodrug activation and provides a valuable model for the potential activation of derivatives like this compound. minia.edu.eg

PZA itself is inactive against Mycobacterium tuberculosis. Upon entering the mycobacterial cell, PZA is hydrolyzed by a bacterial enzyme called pyrazinamidase (PZase), which is encoded by the pncA gene. This enzymatic action cleaves the amide bond of PZA, releasing the active metabolite, POA. The acidic environment within the mycobacterial cell is thought to facilitate the accumulation and activity of POA.

This prodrug strategy is crucial for the efficacy of pyrazinamide and overcomes the poor uptake of the acidic POA. Similarly, this compound could be administered as a prodrug, for example, as an ester or an amide. Such a prodrug would likely be more lipophilic, facilitating its entry into target cells. Once inside, cellular enzymes such as esterases or amidases could hydrolyze the prodrug to release the active this compound. This approach could enhance the compound's bioavailability and cellular uptake.

Structure Activity Relationships Sar and Computational Studies of 5 Ethylpyrazine 2 Carboxylic Acid Derivatives

Qualitative Structure-Activity Relationships: Impact of Substituent Modifications

Qualitative Structure-Activity Relationship (SAR) studies on pyrazine (B50134) derivatives reveal that the type and position of substituents on the pyrazine ring are critical determinants of their biological or sensory properties. For instance, in the context of olfactive thresholds, the substituents at the 2, 3, and 5 positions of the pyrazine ring are known to play a crucial role in their odor properties. ijournalse.org

Research on substituted 5-aroylpyrazine-2-carboxylic acid derivatives has provided specific insights into their antimicrobial activities. nih.gov Key findings from these SAR studies include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid group to a thioamide has been shown to enhance antimicrobial activity. For example, 5-benzoylpyrazine-2-carbothioamide demonstrated a high antifungal effect against Trichophyton mentagrophytes. nih.gov This suggests that the sulfur atom in the thioamide group is important for this specific biological activity.

Aroyl Group Substitution: The nature and position of substituents on the aroyl ring at the 5-position also modulate activity. A notable example is 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, which exhibited promising activity against Mycobacterium tuberculosis, inhibiting its growth by 90%. nih.gov This indicates that an electron-withdrawing group like chlorine at the para position of the benzoyl ring is favorable for antituberculotic activity.

Amides vs. Thioamides: In a direct comparison, thioamide derivatives consistently showed higher in vitro antimicrobial activity than their corresponding amide analogs, highlighting the importance of the thio-functional group in the pharmacophore. nih.gov

The general structure of pyrazine derivatives often involves a pyrazine core (CP) with substituents at various positions. For many biologically active pyrazines, these substituents can be hydrocarbon chains or other functional groups located at positions 2 and 3, or in the case of the title compound's derivatives, at positions 2 and 5. ijournalse.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules.

The development of robust QSAR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ijournalse.orgwiley.com For pyrazine derivatives, a variety of descriptors have been employed to correlate with activities such as olfactive thresholds or enzyme inhibition. scienceopen.comjapsonline.com

Commonly used descriptor categories include:

Electrostatic Descriptors: These describe the charge distribution and electronic properties of the molecule.

Geometrical Descriptors: These relate to the 3D shape and size of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing connectivity and branching. researchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP) are often crucial. thegoodscentscompany.com

In a study of 40 pyrazine derivatives, electrostatic and geometrical descriptors were calculated using ab initio methods to build QSAR models for olfactive thresholds. Similarly, for 8-amino-imidazo[1,5-a]pyrazine derivatives acting as Bruton's tyrosine kinase (BTK) inhibitors, 3D-QSAR models revealed that steric and hydrophobic interactions were major contributors to their enhanced activity. scienceopen.comjapsonline.com The rapid evolution of computational chemistry allows for the precise and quick calculation of these parameters, which are then used as variables to construct the QSAR models. ijournalse.org

Once descriptors are calculated, various statistical methods are used to build predictive models. These models are then rigorously validated to ensure their reliability and predictive power.

Model Building: Techniques such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), Partial Least Squares (PLS), and Principal Component Analysis (PCA) are frequently used to develop the QSAR equations. For more complex, three-dimensional data, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. researchgate.net

Model Validation: The statistical validity of the generated models is assessed using several metrics. The coefficient of determination (r²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (q² or r²CV) assesses its internal predictivity. scienceopen.comjapsonline.comresearchgate.net A high q² value (e.g., 0.67 in one study) suggests a robust model. scienceopen.comjapsonline.com External validation, using a test set of compounds not included in the model-building process, is crucial for evaluating the model's ability to predict the activity of new compounds. The predictive correlation coefficient (r²_test) is a key metric for this purpose. researchgate.net Successful models show good agreement between predicted and experimental activities for the test set compounds. researchgate.net

A 3D-QSAR study on BTK inhibitors based on a pyrazine scaffold yielded statistically valid models with a q² of 0.67 and an r² of 0.93 for the Gaussian-based model, and a q² of 0.60 and an r² of 0.92 for the field-based model, demonstrating strong predictive capability. scienceopen.comjapsonline.com

Interactive Data Table: QSAR Model Validation Statistics for Pyrazine Derivatives

| Study Focus | Model Type | q² (Cross-validated r²) | r² (Conventional r²) | r²_test (External Validation) | Key Descriptors | Reference |

| BTK Inhibitors | Gaussian-based 3D-QSAR | 0.67 | 0.93 | Not Reported | Steric, Hydrophobic | scienceopen.comjapsonline.com |

| BTK Inhibitors | Field-based 3D-QSAR | 0.60 | 0.92 | Not Reported | Steric, Hydrophobic | scienceopen.comjapsonline.com |

| Olfactive Thresholds | CoMFA 3D-QSPR | 0.605 | 0.788 | 0.542 | Steric, Electrostatic | researchgate.net |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It is widely applied to pyrazine derivatives to calculate various properties and reactivity parameters. mdpi.com

DFT calculations can determine:

Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation. orientjchem.org

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. orientjchem.org

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO), the energy gap between them, ionization potential, electron affinity, and chemical hardness/softness. mdpi.com These parameters are crucial for understanding the reactivity and electronic behavior of the molecules.

Hyperpolarizability: This property is relevant for assessing the nonlinear optical (NLO) potential of the molecules. mdpi.comorientjchem.org

In one study, DFT was used to investigate a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, revealing how different substituents affected the HOMO-LUMO energy gap and other reactivity descriptors. mdpi.com Another study used Hartree-Fock calculations, a related ab initio method, to compute vibrational wavenumbers for a substituted amide of pyrazine-2-carboxylic acid, showing good correlation with experimental IR spectra after applying a scaling factor. orientjchem.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding binding mechanisms and predicting binding affinity. researchgate.netsemanticscholar.org

For pyrazine-2-carboxylic acid derivatives, molecular docking has been used to study their interaction with protein targets like the Mycobacterium tuberculosis InhA protein. researchgate.netsemanticscholar.org In such studies, the ligand's geometry is first optimized, often using semi-empirical methods like AM1. semanticscholar.org Then, docking algorithms search for the most favorable binding pose within the protein's active site. researchgate.netsemanticscholar.org

The results are evaluated using scoring functions, such as the MolDock Score or rerank score, which estimate the binding affinity. researchgate.netsemanticscholar.org A lower score generally indicates a more favorable binding interaction. For example, a study on pyrazine-2-carboxylic acid derivatives found that the compound with an aliphatic side chain showed the lowest rerank score (-86.4047 kcal/mol), suggesting it had the best binding affinity for the InhA protein among the tested compounds. researchgate.netsemanticscholar.org Visualization of the docked poses allows researchers to identify key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues in the receptor's active site. researchgate.net These insights are crucial for rational drug design and for explaining the observed SAR.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactive behavior. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, and for designing new molecules with desired properties.

In the context of 5-ethylpyrazine-2-carboxylic acid and its derivatives, MEP analysis helps to elucidate the sites susceptible to electrophilic and nucleophilic attack, which is fundamental to their structure-activity relationships (SAR). Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP with a 6-31++G** basis set, are used to calculate and map the MEP onto the molecule's electron density surface. nih.govnih.gov

Detailed Research Findings

Research on substituted amides of pyrazine-2-carboxylic acids has provided significant insights into their MEP characteristics. nih.govnih.gov These studies reveal a consistent pattern of electrostatic potential distribution across this class of molecules, which can be extrapolated to this compound.

The MEP map is typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-deficient). Intermediate potentials are shown in shades of orange, yellow, and green.

For pyrazine-2-carboxylic acid derivatives, the most negative potential (Vs,min) is consistently located around the two nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group in the carboxylic acid moiety. nih.govnih.gov These regions are considered prime sites for electrophilic attack. The high electron density at these positions is due to the lone pairs of electrons on the nitrogen and oxygen atoms.

Conversely, the most positive potential (Vs,max) is generally found around the hydrogen atoms of the carboxylic acid group and the hydrogen atoms attached to the pyrazine ring. nih.gov These electron-deficient sites are susceptible to nucleophilic attack. In the case of this compound, the hydrogen atoms of the ethyl group would also contribute to the positive potential regions, although likely to a lesser extent than the acidic proton of the carboxyl group.

Quantitative analysis of the MEP provides valuable parameters for QSAR studies. These parameters include the minimum and maximum electrostatic potentials (Vs,min and Vs,max), the average positive electrostatic potential on the surface (Vs+), and the average of V(r) over the surface (Vs). nih.govnih.govresearchgate.net Studies on related pyrazine derivatives have shown that these statistical descriptors of the MEP can be correlated with biological activities, such as cytotoxicity. nih.govnih.gov For instance, a study on a series of substituted amides of pyrazine-2-carboxylic acid found Vs,max values ranging from 19.610 to 99.590 kcal/mol, with the strongest positive potentials associated with the amide and ring hydrogens. nih.gov

Data Tables

The following table provides representative values for the molecular electrostatic potential parameters of pyrazine-2-carboxylic acid derivatives, which can serve as an estimation for this compound based on computational studies of similar compounds. nih.govnih.gov

| Parameter | Description | Representative Value Range (kcal/mol) |

| Vs,max | Maximum electrostatic potential | 19.610 – 99.590 |

| Vs,min | Minimum electrostatic potential | Data not explicitly provided in sources |

| Vs+ | Average positive electrostatic potential | Data not explicitly provided in sources |

| Vs | Average electrostatic potential on the surface | Data not explicitly provided in sources |

Metabolism, Pharmacokinetics, and Biotransformation of Pyrazine Carboxylic Acids

Metabolic Fate in Biological Systems (e.g., human, microbial)

The metabolic fate of pyrazines varies between humans and microbial systems. In humans, pyrazines derived from food, such as those formed during the roasting of coffee or cocoa, are extensively metabolized. mdpi.comnih.gov The primary metabolic route involves the oxidation of alkyl side chains into more polar carboxylic acid derivatives. nih.gov For instance, studies on coffee consumption have shown that alkylpyrazines like 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225) are metabolized into their corresponding pyrazine-2-carboxylic acid derivatives and subsequently excreted. nih.gov A key aspect of human metabolism is that the stable pyrazine (B50134) ring itself is generally not cleaved. nih.govresearchgate.net Instead, the body modifies the side chains and excretes the resulting pyrazine carboxylic acids. researchgate.net

In contrast, various microorganisms have demonstrated the ability to completely degrade pyrazine compounds. nih.govnih.gov Bacteria and fungi can utilize pyrazines as a source of carbon and nitrogen for their growth. nih.govresearchgate.net This indicates that, unlike in humans, microbial systems possess the metabolic machinery to cleave the aromatic pyrazine ring. nih.gov Microorganisms like Bacillus subtilis have been shown to produce and also degrade pyrazines during fermentation processes. mdpi.comresearchgate.net The ability of microbes to metabolize these compounds highlights a fundamental difference in the metabolic pathways between mammals and certain prokaryotes and fungi. nih.gov

Biotransformation Pathways and Enzymes Involved

In humans, the principal biotransformation pathway for alkylpyrazines is the oxidation of a methyl or ethyl group attached to the pyrazine ring to a carboxylic acid. This conversion increases the water solubility of the compound, facilitating its excretion. A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) found in human urine after coffee consumption identified 3,5-dimethylpyrazine-2-carboxylic acid and 3,6-dimethylpyrazine-2-carboxylic acid as the major metabolites. nih.govacs.org This indicates a two-step oxidation process, likely involving an initial hydroxylation of the alkyl group to form a pyrazinemethanol, which is then further oxidized to the corresponding pyrazine carboxylic acid. While specific human enzymes for 5-ethylpyrazine-2-carboxylic acid are not detailed in the literature, this oxidation is characteristic of the cytochrome P450 enzyme superfamily. Phase II conjugation reactions, such as the formation of glucuronides and sulfates from the intermediate pyrazinemethanols, have been detected but appear to be minor pathways compared to oxidation. nih.govacs.org

In microbial systems, the biotransformation is more complex and can lead to the complete breakdown of the pyrazine ring. The initial step often involves hydroxylation of the ring, a reaction frequently catalyzed by molybdenum hydroxylases in bacteria that degrade N-heteroaromatic compounds. researchgate.net Following hydroxylation, specialized enzymes such as ring-opening dioxygenases can cleave the aromatic ring, breaking it down into aliphatic intermediates that can enter central metabolic pathways. researchgate.net While the complete enzymatic pathways for many pyrazines are still under investigation, the ability of microbes to perform these ring-cleavage reactions is a key feature of their biotransformation capabilities. nih.gov

Microbial Degradation and Bioremediation Potential

Several bacterial species have been identified that can degrade substituted pyrazines, suggesting a potential for bioremediation of environments contaminated with these compounds. nih.gov Bacteria capable of using pyrazines as their sole source of carbon and energy have been isolated, highlighting their robust metabolic capacity. nih.govresearchgate.net

Some microorganisms known to be involved in pyrazine degradation are listed in the table below.

Table 1: Microorganisms Involved in Pyrazine Degradation

| Microorganism | Role in Pyrazine Metabolism | Reference |

|---|---|---|

| Bacillus subtilis | Capable of both producing and degrading various alkylpyrazines during fermentation. | mdpi.comresearchgate.net |

| Pseudomonas spp. | Some species can utilize pyrazines as a carbon and nitrogen source. | researchgate.net |

| Rhodococcus erythropolis | Implicated in the degradation of pyrazine compounds. | researchgate.net |

The microbial degradation of pyrazines is significant not only for bioremediation but also in the food industry, where microbial activity during fermentation can alter the concentration of flavor-active pyrazines. researchgate.net The mechanisms for pyrazine ring cleavage by these microbes are not fully elucidated, but their existence points to unique enzymatic systems not present in higher organisms. nih.gov This metabolic diversity makes microorganisms a valuable resource for both synthetic (biotransformation) and degradative (bioremediation) applications involving pyrazine compounds. nih.gov

Bioavailability and Excretion Studies

Studies in humans have focused on the metabolites of pyrazines found in common foods like coffee. These studies provide strong evidence for the bioavailability of dietary pyrazines and their subsequent excretion as metabolites. After consumption of coffee, various pyrazine carboxylic acids are quantifiable in urine, confirming that the parent alkylpyrazines are absorbed from the gastrointestinal tract and metabolized by the body. nih.govacs.org

The primary excretion products are pyrazine carboxylic acids, which are the result of phase I oxidation of the alkyl side chains of dietary pyrazines. nih.gov For example, after the intake of 2,3,5-trimethylpyrazine, the main metabolites recovered in urine were 3,5-dimethylpyrazine-2-carboxylic acid and 3,6-dimethylpyrazine-2-carboxylic acid. acs.org The excretion of these polar metabolites via the kidney is an efficient clearance mechanism. nih.govresearchgate.net While phase II metabolites like glucuronides and sulfates are also formed, they have been detected in only negligible amounts, suggesting that oxidation to carboxylic acids is the predominant metabolic and excretory pathway for alkylpyrazines in humans. nih.govacs.org

Table 2: Human Metabolites of 2,3,5-Trimethylpyrazine Excreted in Urine

| Metabolite | Type | Abundance | Reference |

|---|---|---|---|

| 3,5-Dimethylpyrazine-2-carboxylic acid | Phase I | Major | acs.org |

| 3,6-Dimethylpyrazine-2-carboxylic acid | Phase I | Major | acs.org |

| 5,6-Dimethylpyrazine-2-carboxylic acid | Phase I | Major | acs.org |

| Pyrazinemethanols | Phase I Intermediate | Negligible Traces | acs.org |

| Glucuronides | Phase II | Negligible Traces | acs.org |

Advanced Analytical Characterization in Research of 5 Ethylpyrazine 2 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules yield spectra that act as fingerprints, revealing the specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Ethylpyrazine-2-carboxylic acid, the spectrum would exhibit distinct signals. The ethyl group would produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling. The two protons on the pyrazine (B50134) ring would appear as distinct singlets or doublets in the aromatic region. The highly deshielded carboxylic acid proton (–COOH) would typically appear as a broad singlet far downfield.

¹³C NMR: Carbon-13 NMR spectroscopy details the electronic environment of each carbon atom. The spectrum for this compound would show separate signals for the two carbons of the ethyl group, the four distinct carbons of the pyrazine ring, and the characteristic signal for the carbonyl carbon of the carboxylic acid, which appears significantly downfield. wisc.edu

The expected chemical shifts are crucial for structural confirmation. While direct spectral data for this compound is not widely published, data from analogous structures like 5-methylpyrazine-2-carboxylic acid and other pyrazine derivatives allow for reliable predictions. nist.govresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | Ethyl –CH₃ |

| ¹H | ~3.0 | Quartet | Ethyl –CH₂– |

| ¹H | ~8.7 | Singlet/Doublet | Pyrazine Ring H |

| ¹H | ~9.1 | Singlet/Doublet | Pyrazine Ring H |

| ¹H | >10.0 | Broad Singlet | Carboxylic Acid –OH |

| ¹³C | ~14 | Ethyl –CH₃ | |

| ¹³C | ~28 | Ethyl –CH₂– | |

| ¹³C | ~143-155 | Pyrazine Ring Carbons |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. hilarispublisher.com FT-IR provides higher resolution and sensitivity. researchgate.net

For this compound, the key characteristic absorption bands would be:

A very broad O–H stretch from the carboxylic acid group, typically appearing in the 3300-2500 cm⁻¹ region.

C–H stretching vibrations from the ethyl group and the pyrazine ring just below 3000 cm⁻¹.

A strong, sharp C=O (carbonyl) stretching band from the carboxylic acid, usually found around 1700-1725 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazine ring in the 1600-1400 cm⁻¹ region. hilarispublisher.com

C–O stretching and O–H bending vibrations also provide information in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C–H Stretch | Aromatic/Alkyl | 3100 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. rsc.org For this compound (C₇H₈N₂O₂), the molecular weight is approximately 152.15 g/mol . In an MS experiment, a molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at m/z 152 or 151, respectively.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (–OH, mass 17) or the entire carboxyl group (–COOH, mass 45). libretexts.org Therefore, significant fragments might be observed at m/z 135 ([M-OH]⁺) and m/z 107 ([M-COOH]⁺).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This is particularly useful for analyzing complex mixtures, allowing the this compound to be isolated from reaction byproducts or impurities before it enters the mass spectrometer for identification. cam.ac.uk

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide evidence for a proposed structure, X-ray crystallography offers definitive proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

For a compound like this compound, X-ray crystallography would determine:

The exact bond lengths and angles between all atoms.

The planarity of the pyrazine ring.

The conformation of the ethyl and carboxylic acid substituents relative to the ring.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and pyrazine nitrogen atoms.

Studies on similar molecules, such as pyrazine-2,5-dicarboxylic acid and methyl 5-methylpyrazine-2-carboxylate, have demonstrated how this technique reveals detailed structural information, including unit cell dimensions (e.g., a, b, c, β), space group, and the formation of hydrogen-bonded networks that define the crystal packing. researchgate.netresearchgate.net This level of detail is unsurpassed for unambiguous solid-state structural confirmation.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A small spot of the sample is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The compound's retention factor (Rf) value helps in its identification relative to starting materials. The presence of multiple spots indicates an impure sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative technique for purity assessment and purification. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly used for compounds like this compound. nih.gov The compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. A UV detector is often employed, as the pyrazine ring is UV-active. The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to this compound can be used to determine its purity with high accuracy. nih.govnih.gov

Emerging Applications and Future Research Directions for 5 Ethylpyrazine 2 Carboxylic Acid

Pharmaceutical Lead Compound Development

The development of new therapeutic agents is a cornerstone of medicinal chemistry, and 5-Ethylpyrazine-2-carboxylic acid serves as a valuable starting point for the design of novel drug candidates. While direct studies on this specific molecule are still growing, research on its close analogs, particularly pyrazinoic acid and its derivatives, provides a strong indication of its potential. nih.gov

The pyrazine-2-carboxylic acid core is the active form of the first-line anti-tuberculosis drug, pyrazinamide (B1679903). nih.gov This has spurred extensive research into synthesizing derivatives with modified substituents on the pyrazine (B50134) ring to enhance efficacy and overcome drug resistance. For instance, studies on 5-aroylpyrazine-2-carboxylic acid derivatives have demonstrated promising antitubercular and antifungal activities. nih.gov One particular derivative, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, showed significant inhibitory activity against Mycobacterium tuberculosis. nih.gov

Furthermore, the closely related 5-methylpyrazine-2-carboxylic acid is a known intermediate in the synthesis of drugs for treating diabetes and high blood fat, such as glipizide (B1671590) and acipimox. google.com This highlights the potential of the 5-alkylpyrazine-2-carboxylic acid scaffold in developing treatments for metabolic disorders. The ethyl group in this compound offers a different lipophilic and electronic profile compared to the methyl group, which could be exploited to fine-tune the pharmacological properties of new drug candidates.

Derivatives of pyrazine-2-carboxylic acids have also been investigated for their anticancer and antimicrobial properties. rjpbcs.comscispace.com By coupling the pyrazine-2-carboxylic acid moiety with other biologically active scaffolds, such as piperazines, researchers have created novel compounds with significant antimicrobial and antioxidant activities. rjpbcs.com For example, a derivative of 5-methylpyrazine-2-carboxylic acid demonstrated high antimicrobial activity. rjpbcs.com These findings suggest that this compound could be a valuable building block in the synthesis of new anticancer and antimicrobial agents. The development of pyrazine-based compounds is a dynamic area of research, with ongoing efforts to discover new molecules with improved therapeutic profiles. mdpi.com

Table 1: Investigated Biological Activities of Structurally Related Pyrazine-2-Carboxylic Acid Derivatives

| Biological Activity | Compound Class/Example | Research Finding | Reference |

|---|---|---|---|

| Antitubercular | 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Showed 90% inhibition against Mycobacterium tuberculosis. | nih.gov |

| Antifungal | 5-benzoylpyrazine-2-carbothioamide | Exhibited the highest antifungal effect against Trichophyton mentagrophytes. | nih.gov |

| Antimicrobial | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Depicted highest antimicrobial activity among a series of synthesized derivatives. | rjpbcs.com |

| Anticancer | Pyrazinoic acid derivatives | A series of novel derivatives showed cytotoxicity against lung, breast, and colon cancer cell lines. | scispace.com |

| Antidiabetic/Hypolipidemic | 5-methylpyrazine-2-carboxylic acid | Used as an intermediate for drugs like glipizide and acipimox. | google.com |

| Neuroprotection | Cinnamic acid–pyrazine hybrids | Increased activity against free radical damage in neuroblastoma and endothelial cell lines. | mdpi.com |

Applications in Agrochemical Design

The structural features that make pyrazine derivatives effective in pharmaceuticals also translate to potential applications in agriculture. The development of new herbicides and pesticides is crucial for food security, and pyrazine-based compounds have shown promise in this area. An ethyl ester derivative of a similar compound, 5-amino-pyrazine-2-carboxylic acid, is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com This suggests that this compound and its derivatives could also serve as key components in the creation of novel crop protection products. The introduction of the ethyl group can influence the compound's uptake, transport, and interaction with biological targets in plants and pests, potentially leading to more potent and selective agrochemicals.

Role in Materials Science

The application of this compound extends beyond the life sciences into the realm of materials science. The nitrogen atoms in the pyrazine ring and the carboxylic acid group are excellent ligands for coordinating with metal ions. This property allows for the construction of a wide variety of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as sensors. The structure of the organic ligand is a key determinant of the final properties of the coordination compound. The ethyl group on the pyrazine ring can influence the packing and dimensionality of the resulting crystal structure, offering a means to tune the properties of the material. While specific research on this compound in this context is still emerging, the broader field of pyrazine-based coordination chemistry is well-established.

Bioengineering and Synthetic Biology for Production or Modification

The sustainable production of chemicals is a major goal of modern industry, and biotechnology offers a promising alternative to traditional chemical synthesis. While chemical synthesis routes for 5-methylpyrazine-2-carboxylic acid exist, they can involve harsh conditions or toxic reagents. google.com Bioengineering and synthetic biology provide a pathway for the greener production of such compounds. For instance, there has been successful work on the biocatalytic production of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654) using whole-cell biocatalysts. This approach highlights the potential for developing enzymatic or microbial processes for the synthesis of this compound. By engineering metabolic pathways in microorganisms, it may be possible to produce this compound from simple sugars or other renewable feedstocks. Furthermore, enzymes could be used to selectively modify the this compound scaffold to create a library of derivatives for screening in various applications.

Design of Novel Hybrid Compounds